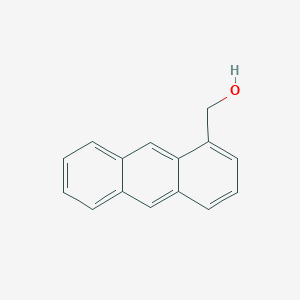
Anthracen-1-ylmethanol
Vue d'ensemble
Description
Anthracen-1-ylmethanol: is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the first carbon of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Anthracen-1-ylmethanol can undergo oxidation reactions to form anthracen-1-carboxaldehyde or anthracen-1-carboxylic acid.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.
Reduction: Anthracen-1-ylmethane.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .
Mécanisme D'action
The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
9-Anthracenemethanol: Similar to anthracen-1-ylmethanol but with the hydroxymethyl group attached to the ninth carbon of the anthracene ring.
Anthracen-2-ylmethanol: Another isomer with the hydroxymethyl group on the second carbon.
9,10-Dimethylanthracene: A derivative with methyl groups on the ninth and tenth carbons.
Uniqueness: this compound is unique due to the specific position of the hydroxymethyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different photophysical and chemical properties compared to its isomers and other anthracene derivatives .
Propriétés
Numéro CAS |
154397-44-1 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
anthracen-1-ylmethanol |
InChI |
InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2 |
Clé InChI |
XCCCHWWMLSAIOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















